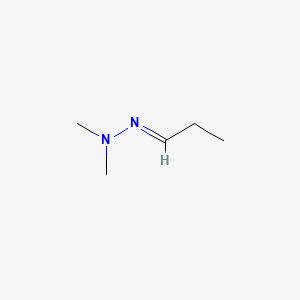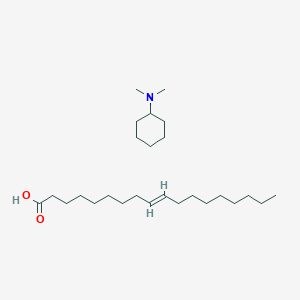
Cyclohexylamine, N,N-dimethyl-, oleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyldimethylammonium oleate is a chemical compound with the molecular formula C26H51NO2 and a molecular weight of 409.68864 g/mol . It is also known by its CAS number 65122-23-8. This compound is formed by the combination of cyclohexyldimethylammonium and oleate ions. It is used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Cyclohexyldimethylammonium oleate can be synthesized through the reaction of cyclohexyldimethylamine with oleic acid. The reaction typically involves the use of a solvent and may require heating to facilitate the formation of the product . Industrial production methods often involve the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Cyclohexyldimethylammonium oleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Cyclohexyldimethylammonium oleate can participate in substitution reactions where one part of the molecule is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
Cyclohexyldimethylammonium oleate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: This compound is studied for its potential effects on biological systems and its interactions with different biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug delivery systems.
Industry: Cyclohexyldimethylammonium oleate is used in the production of surfactants, emulsifiers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of cyclohexyldimethylammonium oleate involves its interaction with specific molecular targets. It can bind to certain proteins and enzymes, affecting their activity and function. The pathways involved in its action are still being studied, but it is known to influence various biochemical processes .
Comparación Con Compuestos Similares
Cyclohexyldimethylammonium oleate can be compared with other similar compounds such as:
- Cyclohexyldimethylammonium chloride
- Cyclohexyldimethylammonium bromide
- Cyclohexyldimethylammonium acetate These compounds share similar structural features but differ in their anionic components, which can influence their chemical properties and applications. Cyclohexyldimethylammonium oleate is unique due to its oleate ion, which imparts specific characteristics and makes it suitable for particular uses .
Propiedades
Número CAS |
65122-23-8 |
|---|---|
Fórmula molecular |
C26H51NO2 |
Peso molecular |
409.7 g/mol |
Nombre IUPAC |
N,N-dimethylcyclohexanamine;(E)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C8H17N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-9(2)8-6-4-3-5-7-8/h9-10H,2-8,11-17H2,1H3,(H,19,20);8H,3-7H2,1-2H3/b10-9+; |
Clave InChI |
XGBJXPXIFLEYFH-RRABGKBLSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)O.CN(C)C1CCCCC1 |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)O.CN(C)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


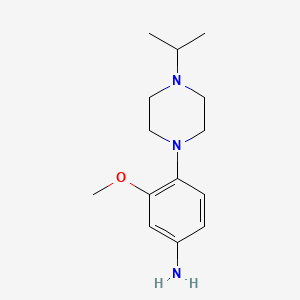
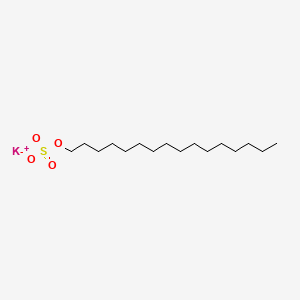
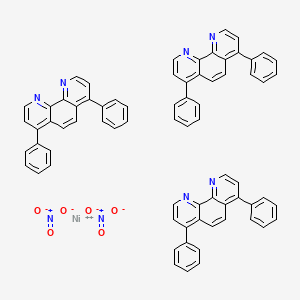
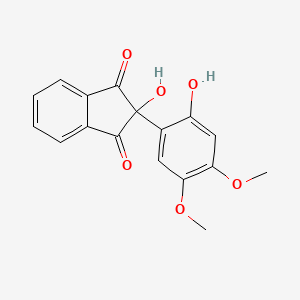
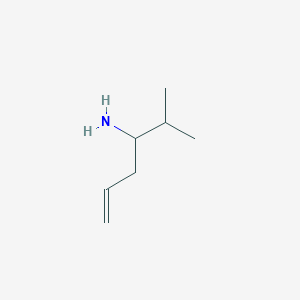
![4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate](/img/structure/B13781637.png)
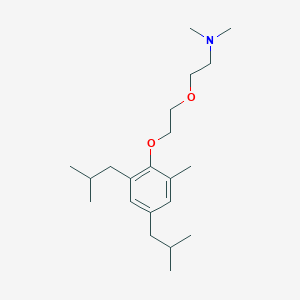
![N-[1-(5,5-Dimethyl-3-oxocyclohex-1-enyl)vinyl]-2-methoxyacetamide](/img/structure/B13781641.png)
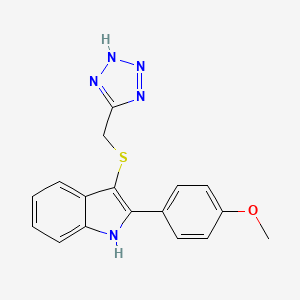
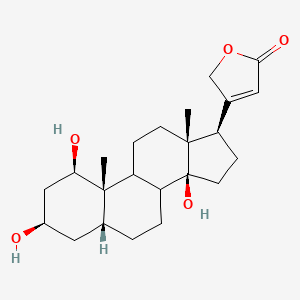
![3-Allyl-5-[2-chloro-4-(3-methylbenzothiazol-2(3H)-ylidene)but-2-enylidene]-2-thioxothiazolidin-4-one](/img/structure/B13781658.png)
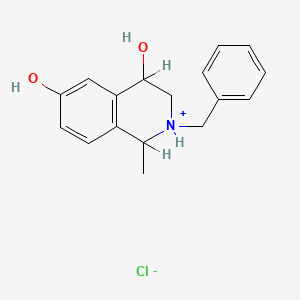
![5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide](/img/structure/B13781671.png)
